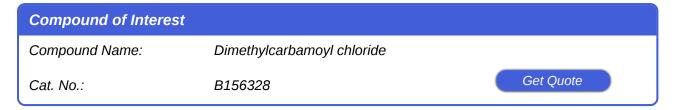


Application Notes and Protocols: Dimethylcarbamoyl Chloride as a Carbamoylating Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylcarbamoyl Chloride (DMCC)

Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate utilized for the transfer of a dimethylcarbamoyl group to various nucleophiles.[1] This process, known as carbamoylation, is of significant interest in medicinal chemistry and drug development as the introduction of a carbamate moiety can modulate the pharmacological and pharmacokinetic properties of a molecule. DMCC is a colorless to yellowish liquid with a pungent odor.[2] It is classified as a corrosive and flammable substance and is known to be a lachrymator.[1][2]

Key Properties of **Dimethylcarbamoyl Chloride**:



Property	Value	Reference
CAS Number	79-44-7	[1]
Molecular Formula	C ₃ H ₆ CINO	[1]
Molecular Weight	107.54 g/mol	[2]
Boiling Point	165-167 °C	[3]
Density	1.15 g/cm ³	[3]
Solubility	Soluble in many organic solvents such as ether, chloroform, methanol, and ethanol. It reacts with water.	[3]

Applications in Research and Drug Development

DMCC serves as a crucial reagent in the synthesis of a variety of biologically active compounds. Its primary application lies in the formation of carbamates, which are structural motifs found in numerous pharmaceuticals and pesticides.[1][3]

Key applications include:

- Pharmaceutical Synthesis: DMCC is a key building block in the synthesis of several important drugs. Notable examples include:
 - Rivastigmine: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[4][5]
 - Neostigmine: A parasympathomimetic and reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and to reverse the effects of muscle relaxants.[6][7]
 - Pyridostigmine: Another acetylcholinesterase inhibitor used for the treatment of myasthenia gravis.[1]
- Pesticide Manufacturing: DMCC is a precursor to a class of insecticides known as dimethyl carbamates, which function by inhibiting acetylcholinesterase in insects.[1]



Organic Synthesis: Beyond its role in drug and pesticide synthesis, DMCC is a versatile
reagent for the carbamoylation of a wide range of nucleophiles, including alcohols, phenols,
amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates,
respectively.[1]

CRITICAL SAFETY INFORMATION

Extreme Caution is Required When Handling Dimethylcarbamoyl Chloride.

DMCC is a highly toxic, corrosive, and suspected carcinogenic and mutagenic substance.[1][8] Inhalation can cause severe irritation to the mucous membranes, throat, and lungs.[9] Direct contact can lead to serious skin and eye burns.[2] All manipulations involving DMCC must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., Viton®, Barrier®, or Chemrel®).
- Eye Protection: Chemical safety goggles and a face shield.
- · Lab Coat: A flame-retardant lab coat.
- Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage:

- Store in a cool, dry, well-ventilated area away from water and incompatible substances such as strong oxidizing agents, alcohols, and bases.[1]
- Keep the container tightly sealed.
- Ground all equipment when handling to prevent electrostatic discharge.

In Case of Exposure:



- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols General Protocol for O-Carbamoylation of Phenols

This protocol provides a general procedure for the carbamoylation of a phenolic hydroxyl group using **dimethylcarbamoyl chloride**.

Materials:

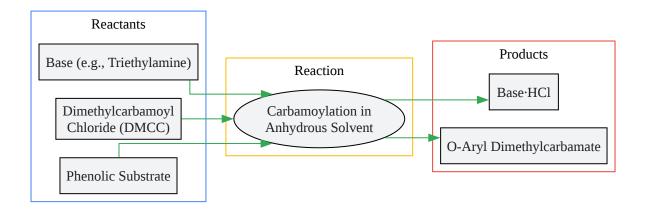
- Phenolic substrate
- Dimethylcarbamoyl chloride (DMCC)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF),
 Acetonitrile)
- Anhydrous base (e.g., Triethylamine, Pyridine, Potassium Carbonate)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer



Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).
- Dissolve the substrate in a suitable anhydrous aprotic solvent.
- Add the anhydrous base (1.1 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
- Slowly add dimethylcarbamoyl chloride (1.1 eq) to the reaction mixture.
- Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed. Monitor the reaction progress by thin-layer chromatography (TLC).
- · Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).





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Caption: General reaction scheme for the O-carbamoylation of phenols.

Synthesis of Rivastigmine

This protocol outlines the synthesis of Rivastigmine via the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.

Materials:

- (S)-3-(1-(dimethylamino)ethyl)phenol
- N-ethyl-N-methylcarbamoyl chloride (Note: Rivastigmine itself uses N-ethyl-N-methylcarbamoyl chloride, a close analog of DMCC. The principle of the reaction is the same) or N,N-dimethylcarbamoyl chloride for a derivative[4]
- Zinc Chloride (catalyst)[4]
- Anhydrous Toluene[4]

Procedure:[4]

Under a nitrogen atmosphere, add zinc chloride (0.5 eq) and N,N-dimethylcarbamoyl
 chloride (1.0 eq) to anhydrous toluene in a reaction flask.

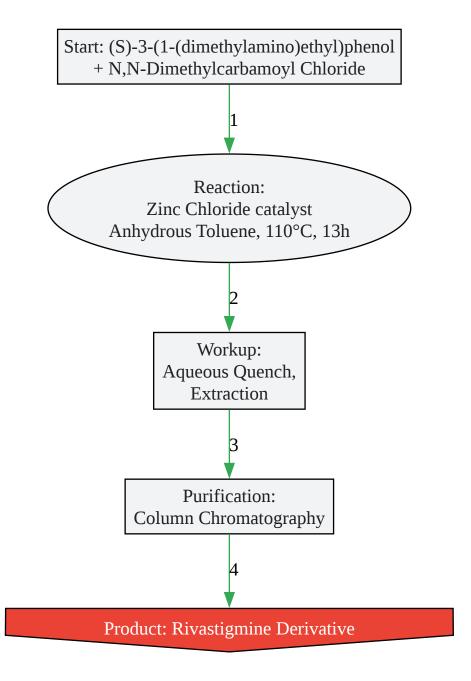
Methodological & Application





- Stir the mixture at room temperature for 10 minutes.
- Add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 13 hours, or until the reaction is complete as monitored by TLC.
- After cooling to room temperature, quench the reaction with water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the rivastigmine derivative.





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Caption: Experimental workflow for the synthesis of a Rivastigmine derivative.

Synthesis of Neostigmine

This protocol describes the synthesis of Neostigmine methylsulfate.

Materials:

• 3-Dimethylaminophenol



- Dimethylcarbamoyl chloride (DMCC)
- Triethylamine
- 4-Dimethylaminopyridine (DMAP, catalyst)
- Dimethyl sulfate
- Acetone
- Methanol
- · Ethyl acetate

Procedure:[10]

- Prepare a solution of 3-dimethylaminophenol in a suitable organic solvent.
- Add triethylamine as a base and a catalytic amount of DMAP.
- Slowly add dimethylcarbamoyl chloride to the mixture and stir until the carbamoylation is complete, yielding 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.
- Isolate the intermediate product.
- Dissolve the intermediate in acetone.
- Slowly add dimethyl sulfate to the stirred solution at 25-30 °C.
- Continue stirring at 35-45 °C until the reaction is complete.
- Filter the reaction mass to collect the crude neostigmine methylsulfate.
- Recrystallize the crude product from a 1:1 mixture of methanol and ethyl acetate to obtain pure neostigmine methylsulfate.

Data Presentation



The following tables summarize quantitative data for the synthesis of Rivastigmine derivatives and Neostigmine using carbamoyl chlorides.

Table 1: Synthesis of Rivastigmine and its Derivative[4]

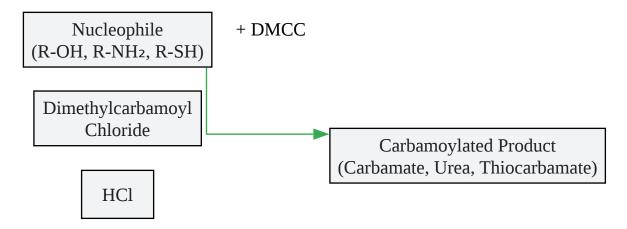
Substrate	Carbamo yl Chloride	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)
(S)-3-(1- (dimethyla mino)ethyl) phenol	N-ethyl,N- methyl carbamoyl chloride	Zinc Chloride	Toluene	110	13	80
(S)-3-(1- (dimethyla mino)ethyl) phenol	N,N- dimethyl carbamoyl chloride	Zinc Chloride	Toluene	110	13	78

Table 2: Synthesis of Neostigmine Methylsulfate[10]

Starting Material	Reagents	Solvent	Product	Yield (%)	Purity
3- [(dimethylami no)carbonyl- oxy]-N,N- dimethylanilin e	Dimethyl sulfate	Acetone	Neostigmine methylsulfate (crude)	-	-
Crude Neostigmine methylsulfate	-	1:1 Methanol:Eth yl acetate (recrystallizati on)	Neostigmine methylsulfate (pure)	77.9	>99.8%



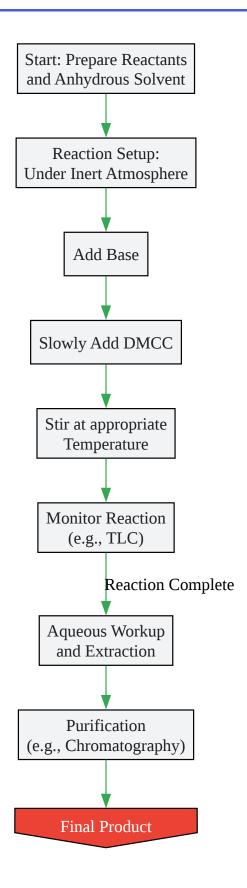
Visualizations



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Caption: General carbamoylation reaction with DMCC.





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Caption: General experimental workflow for carbamoylation.





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Caption: Simplified reaction mechanism for carbamoylation.

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